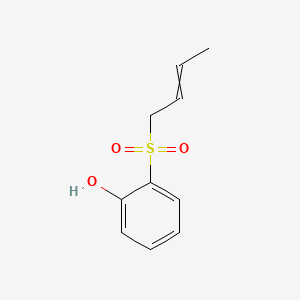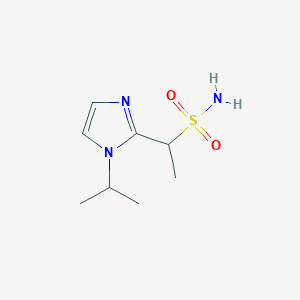![molecular formula C10H14S B13957489 1-Ethyl-2-[(methylsulfanyl)methyl]benzene CAS No. 65130-44-1](/img/structure/B13957489.png)
1-Ethyl-2-[(methylsulfanyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-[(methylsulfanyl)methyl]benzene is an organic compound with the molecular formula C10H14S It is a derivative of benzene, where an ethyl group and a [(methylsulfanyl)methyl] group are substituted at the 1 and 2 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-[(methylsulfanyl)methyl]benzene can be synthesized through several methods. One common approach involves the alkylation of benzene derivatives. For instance, starting with 1-ethylbenzene, a Friedel-Crafts alkylation can be performed using [(methylsulfanyl)methyl] chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-2-[(methylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the [(methylsulfanyl)methyl] group to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring. For example, nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group to the aromatic ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: HNO3/H2SO4 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Methyl-substituted benzene
Substitution: Nitro, sulfonyl, and halogenated derivatives
Aplicaciones Científicas De Investigación
1-Ethyl-2-[(methylsulfanyl)methyl]benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the interaction of sulfur-containing organic molecules with biological systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-ethyl-2-[(methylsulfanyl)methyl]benzene depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The [(methylsulfanyl)methyl] group can influence the reactivity and orientation of the substitution due to its electron-donating properties.
Comparación Con Compuestos Similares
1-Ethyl-2-methylbenzene: Similar structure but lacks the sulfur-containing group.
1-Methyl-2-ethylbenzene: Positional isomer with different substitution pattern.
2-Ethylmethylbenzene: Another positional isomer with ethyl and methyl groups at different positions.
Uniqueness: 1-Ethyl-2-[(methylsulfanyl)methyl]benzene is unique due to the presence of the [(methylsulfanyl)methyl] group, which imparts distinct chemical and physical properties. This sulfur-containing group can participate in specific reactions and interactions that are not possible with purely hydrocarbon derivatives.
Propiedades
Número CAS |
65130-44-1 |
|---|---|
Fórmula molecular |
C10H14S |
Peso molecular |
166.29 g/mol |
Nombre IUPAC |
1-ethyl-2-(methylsulfanylmethyl)benzene |
InChI |
InChI=1S/C10H14S/c1-3-9-6-4-5-7-10(9)8-11-2/h4-7H,3,8H2,1-2H3 |
Clave InChI |
BEIBSKUNRHVPHK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B13957423.png)


![Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]-](/img/structure/B13957459.png)

![(2,3,4,5,6-pentafluorophenyl) 5-[[5-[(3-hydroxyimino-2-methylbutan-2-yl)amino]-3-[2-[(3-hydroxyimino-2-methylbutan-2-yl)amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B13957464.png)




![3H-Tetrazolo[1,5-B]indazole](/img/structure/B13957481.png)
